2-Chloro-5-(hydroxymethyl)phenol
Overview
Description
2-Chloro-5-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7ClO2 It is a chlorinated phenol derivative, characterized by the presence of a hydroxymethyl group (-CH2OH) and a chlorine atom attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Chloro-5-(hydroxymethyl)phenol may also interact with various biological targets.
Mode of Action
It’s worth noting that phenolic compounds, including hydroxymethylphenols, can undergo condensation reactions . These reactions could potentially alter the structure and function of target molecules, leading to changes in their activity.
Biochemical Pathways
It’s plausible that this compound could influence various pathways due to its potential to interact with multiple targets
Result of Action
Based on the known activities of similar compounds, it could potentially exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(hydroxymethyl)phenol typically involves the chlorination of 5-(hydroxymethyl)phenol. One common method is the reaction of 5-(hydroxymethyl)phenol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-Chloro-5-methylphenol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Chloro-5-carboxyphenol.
Reduction: 2-Chloro-5-methylphenol.
Substitution: 2-Methoxy-5-(hydroxymethyl)phenol.
Scientific Research Applications
2-Chloro-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anti-inflammatory agent, as well as its role in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(hydroxymethyl)phenol
- 2-Chloro-6-(hydroxymethyl)phenol
- 4-Chloro-5-(hydroxymethyl)phenol
Uniqueness
2-Chloro-5-(hydroxymethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-chloro-5-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKUBFQRQGBYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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